Cas no 3112-67-2 (Titanium,trichloroethoxy-, (T-4)-)

Titanium,trichloroethoxy-, (T-4)- 化学的及び物理的性質

名前と識別子

-

- Titanium,trichloroethoxy-, (T-4)-

- Ethanol, trichlorotitanium

- ethanol - trichlorotitanium (1:1)

- Trichloroethoxytitanium

- (Ethoxy)titanium(IV) trichloride

- (Ethoxy)titanium(IV) trichloride, 95%

- NS00082077

- ethanol;trichlorotitanium

- SCHEMBL235392

- EINECS 221-475-2

- 3112-67-2

- ethoxytrichlorotitanium

-

- インチ: InChI=1S/C2H2Cl3O.Ti/c3-2(4,5)1-6;/h1H2;/q-1;+1

- InChIKey: YCKCFQJSHXITRL-UHFFFAOYSA-N

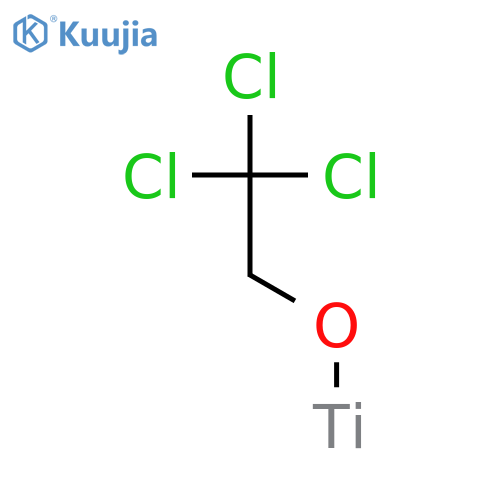

- ほほえんだ: [Ti]OCC(Cl)(Cl)Cl

計算された属性

- せいみつぶんしりょう: 192.86986

- どういたいしつりょう: 198.89637

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 24.1

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2

じっけんとくせい

- PSA: 9.23

Titanium,trichloroethoxy-, (T-4)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB525395-1 g |

(Ethoxy)titanium(IV) trichloride, 95%; . |

3112-67-2 | 95% | 1g |

€158.00 | 2023-07-10 | |

| abcr | AB525395-1g |

(Ethoxy)titanium(IV) trichloride, 95%; . |

3112-67-2 | 95% | 1g |

€158.00 | 2025-02-19 |

Titanium,trichloroethoxy-, (T-4)- 関連文献

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

-

Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129

-

Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611

-

John J. Lavigne Chem. Commun., 2003, 1626-1627

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

Titanium,trichloroethoxy-, (T-4)-に関する追加情報

Titanium, trichloroethoxy-, (T-4) (CAS No. 3112-67-2): An In-Depth Overview

Titanium, trichloroethoxy-, (T-4) (CAS No. 3112-67-2) is a specialized compound that has garnered significant attention in the fields of chemistry, materials science, and pharmaceutical research. This compound, also known as Ti(OEt)Cl3, is a versatile reagent with a wide range of applications, from catalysis to the synthesis of advanced materials and pharmaceutical intermediates. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, applications, and recent research developments surrounding Titanium, trichloroethoxy-, (T-4).

Chemical Properties and Structure

Titanium, trichloroethoxy-, (T-4) is a coordination complex of titanium with a unique structure that contributes to its reactivity and versatility. The compound consists of a central titanium atom coordinated to one trichloroethoxy group and three chlorine atoms. The trichloroethoxy group (OEtCl3) is a key functional group that imparts specific chemical properties to the molecule. The coordination environment around the titanium atom allows for various chemical transformations and reactions, making it an important reagent in synthetic chemistry.

The molecular formula of Titanium, trichloroethoxy-, (T-4) is TiOCl3(C2H5O). Its molecular weight is approximately 219.35 g/mol. The compound is typically a colorless or pale yellow liquid at room temperature and has a boiling point of around 180°C under reduced pressure. It is soluble in common organic solvents such as dichloromethane, toluene, and ethyl acetate but is not soluble in water due to its hydrophobic nature.

Synthesis Methods

The synthesis of Titanium, trichloroethoxy-, (T-4) can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of titanium tetrachloride (TiCl4) with ethanol in the presence of a suitable catalyst or base. The reaction proceeds via the following general equation:

TiCl4 + C2H5OH → TiOCl3(C2H5O) + HCl

This reaction typically requires careful control of temperature and pressure to ensure high yields and purity of the product. Another approach involves the direct reaction of titanium metal with trichloroethyl alcohol under controlled conditions. This method can produce high-purity Titanium, trichloroethoxy-, (T-4), but it may require more specialized equipment and conditions.

Applications in Catalysis and Materials Science

Titanium, trichloroethoxy-, (T-4) has found extensive use as a catalyst in various chemical reactions due to its unique electronic and steric properties. One notable application is in the polymerization of olefins, where it serves as an efficient catalyst for producing high-molecular-weight polymers with controlled architectures. Recent studies have shown that Titanium, trichloroethoxy-, (T-4)-based catalysts can achieve high activity and selectivity in the polymerization of ethylene and propylene, making them valuable for industrial applications.

In materials science, Titanium, trichloroethoxy-, (T-4) is used as a precursor for the synthesis of titanium-based materials with tailored properties. For example, it can be used to prepare titanium dioxide nanoparticles with controlled size and morphology through sol-gel processes or hydrothermal synthesis methods. These nanoparticles have applications in photocatalysis, energy storage, and biomedical devices due to their unique optical and electronic properties.

Pharmaceutical Applications

The pharmaceutical industry has also shown interest in Titanium, trichloroethoxy-, (T-4), particularly for its potential use as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The compound's ability to form stable complexes with various organic ligands makes it useful for designing new drugs with improved pharmacological profiles. Recent research has focused on using Titanium, trichloroethoxy-, (T-4)-based complexes as prodrugs that can enhance drug delivery and reduce side effects.

In addition to its use as an intermediate, < strong >Titanium, trichloroethoxy-, (T-4)< / strong > has been explored for its potential therapeutic properties. Studies have shown that certain titanium-based compounds exhibit antimicrobial activity against various pathogens, including bacteria and fungi. This property makes them promising candidates for developing new antimicrobial agents to combat drug-resistant infections. p > < p >< strong >Recent Research Developments< / strong > p > < p >The field of titanium chemistry continues to evolve rapidly, driven by advances in synthetic methods and computational tools. Recent research has focused on understanding the fundamental mechanisms underlying the reactivity of titanium complexes likeTitanium, trichloroethoxy-, (T-4)< / strong >. For example, density functional theory (DFT) calculations have provided insights into the electronic structure and bonding interactions within these complexes, helping to predict their behavior in different chemical environments. p > < p >Another area of active research involves the development of new catalytic systems based onTitanium, trichloroethoxy-, (T-4)< / strong >for sustainable chemistry applications. Scientists are exploring ways to use these catalysts in green chemistry processes that minimize environmental impact while maintaining high efficiency and selectivity. For instance,< strong >Titanium, trichloroethoxy-, (T-4)< / strong >has been used as a catalyst in the selective oxidation of alcohols using molecular oxygen as the oxidant, which offers an environmentally friendly alternative to traditional methods involving hazardous reagents. p > < p >< strong >Conclusion< / strong > p > < p >< strong >Titanium, trichloroethoxy-, (T-4)< / strong >(CAS No. 3112-67-2) is a versatile compound with a wide range of applications in catalysis,< em >materials science,< / em >and pharmaceutical research.< em >Its unique chemical properties make it an important reagent for various synthetic transformations,< / em >and ongoing research continues to uncover new possibilities for its use.< em >As our understanding of titanium chemistry deepens,< / em >< strong >Titanium,< em >/trichloroethoxy,-(T-4)< / em >< / strong >< em />is likely to play an increasingly significant role in advancing scientific knowledge and technological innovation.< / em > p > article > response >

3112-67-2 (Titanium,trichloroethoxy-, (T-4)-) 関連製品

- 2679931-25-8((3S)-3-(2,2,2-trifluoro-N-methylacetamido)butanoic acid)

- 1675-58-7(Germane,diphenyl-)

- 1804711-42-9(3-(Difluoromethyl)-2,6-dimethoxypyridine-4-carboxylic acid)

- 2138117-83-4(4-{1-(iodomethyl)-3-methylcyclohexyloxy}oxane)

- 2138067-46-4(5-bromo-6-(butan-2-yl)-3-ethylimidazo2,1-b1,3thiazole)

- 1146290-33-6(Ethyl 3-Carbamoyl-6-(3-hydroxypropyl)pyrazolo1,5-apyrimidine-7-carboxylate)

- 2229361-95-7(2-(4-bromo-2-methoxyphenyl)propanal)

- 131860-80-5((E)-Methyl 2-(2-((6-(4-chloro-2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate)

- 2228493-14-7(1-(3-bromoprop-1-en-2-yl)-2-fluoro-4-nitrobenzene)

- 924857-42-1(3-(8-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid)